N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide
Description
N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO4S and a molecular weight of 259.324 g/mol . This compound is known for its unique structural features, which include a tert-butoxy group and a methanesulfonamide group attached to a hydroxyphenyl ring.
Properties
Molecular Formula |
C11H17NO4S |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-11(2,3)16-8-5-6-10(13)9(7-8)12-17(4,14)15/h5-7,12-13H,1-4H3 |
InChI Key |
SXBXQQMALXYJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-tert-butoxy-2-hydroxybenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine .
Scientific Research Applications
N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Tert-butoxy-2-hydroxyphenyl)benzenesulfonamide
- N-(5-Tert-butoxy-2-hydroxyphenyl)ethanesulfonamide
Uniqueness
N-(5-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxy group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
